Home > Products > Screening Compounds P12996 > Clocortolone Caproate
Clocortolone Caproate - 4891-71-8

Clocortolone Caproate

Catalog Number: EVT-370531
CAS Number: 4891-71-8
Molecular Formula: C28H38ClFO5
Molecular Weight: 509.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clocortolone caproate is a derivative of Clocortolone.

Clocortolone Pivalate

Compound Description: Clocortolone pivalate is a topical corticosteroid with high penetration power through the skin and low corticosteroid-related adverse effects []. It exhibits anti-inflammatory and anti-pruritic properties.

17α-Hydroxyprogesterone Caproate (17-OHPC)

Compound Description: 17α-Hydroxyprogesterone caproate (17-OHPC) is a synthetic progestin used to reduce the risk of recurrent preterm birth [, , , ]. It acts by supplementing progesterone levels during pregnancy.

Overview

Clocortolone Caproate is a synthetic corticosteroid primarily used for its anti-inflammatory properties. It is derived from clocortolone, which is a steroid hormone, through the esterification process with caproic acid. This compound is classified under corticosteroids, which are known for their ability to modulate immune responses and reduce inflammation.

Source

Clocortolone Caproate is synthesized from clocortolone and caproic acid. The synthesis process typically involves the use of dehydrating agents to facilitate the ester bond formation, ensuring that the reaction occurs under anhydrous conditions to prevent hydrolysis of the ester.

Classification

Clocortolone Caproate falls under the category of synthetic corticosteroids. These compounds mimic the effects of natural corticosteroids produced by the adrenal glands, which play a crucial role in various physiological processes including metabolism, immune response regulation, and stress response.

Synthesis Analysis

Methods

The synthesis of Clocortolone Caproate involves a two-step process:

  1. Esterification: Clocortolone reacts with caproic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). This reaction forms an ester bond while releasing water as a byproduct.
  2. Purification: The resulting product undergoes purification techniques such as recrystallization or chromatography to isolate the pure compound.

Technical Details

  • Reagents: Clocortolone, caproic acid, dicyclohexylcarbodiimide (DCC).
  • Conditions: The reaction is carried out under anhydrous conditions to avoid hydrolysis.
  • Yield Optimization: Adjustments in temperature and reagent concentrations can enhance yield and purity.
Molecular Structure Analysis

Structure

Clocortolone Caproate has a complex steroid structure characterized by four fused carbon rings, typical of corticosteroids. The molecular formula is C21_{21}H34_{34}O4_{4}, indicating it contains 21 carbon atoms, 34 hydrogen atoms, and 4 oxygen atoms.

Data

  • Molecular Weight: 346.49 g/mol
  • Structural Representation:
Chemical Reactions Analysis

Types of Reactions

Clocortolone Caproate can participate in several chemical reactions:

  • Oxidation: Hydroxyl groups may be oxidized to ketones or carboxylic acids.
  • Reduction: Carbonyl groups can be reduced to form alcohols.
  • Substitution: Halogenation can occur at specific positions on the steroid backbone.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reduction Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Halogenation Reagents: Chlorine (Cl₂), bromine (Br₂).
Mechanism of Action

Clocortolone Caproate exerts its effects primarily through its interaction with glucocorticoid receptors. Upon binding to these receptors in the cytoplasm, it forms a receptor-ligand complex that translocates into the nucleus. Here, it interacts with specific DNA sequences to regulate gene expression related to inflammation and immune responses.

Process Data

  1. Binding: Clocortolone Caproate binds to glucocorticoid receptors.
  2. Translocation: The complex moves into the nucleus.
  3. Gene Regulation: It modulates transcription of target genes involved in inflammatory pathways.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and acetone; limited solubility in water.

Chemical Properties

Applications

Clocortolone Caproate is primarily used in dermatology for treating inflammatory skin conditions such as eczema and dermatitis. Its potent anti-inflammatory properties make it effective in reducing symptoms like redness, swelling, and itching associated with these conditions.

Scientific Uses

  • Topical formulations for skin disorders.
  • Research applications in understanding corticosteroid mechanisms.
  • Potential studies exploring its effects on various inflammatory pathways.
Introduction to Clocortolone Caproate

Historical Development and Discovery

The development of clocortolone caproate stems directly from foundational research on clocortolone by Schering AG chemists Emanuel Kaspar and Rainer Philippson. Their pioneering work, patented in 1973 (US Patent 3,729,495), established the core chemical structure of clocortolone—a novel glucocorticoid featuring both chlorine (C-9) and fluorine (C-6) atoms, a structural combination unique among corticosteroids at the time. This halogenation pattern was strategically designed to enhance glucocorticoid receptor binding affinity and anti-inflammatory potency without proportionally increasing adverse effect risks [3] [9].

The synthesis of clocortolone caproate emerged as part of a broader effort to optimize the therapeutic index of topical corticosteroids through esterification at the C21 position. While clocortolone pivalate (using pivalic acid) became the first commercially approved ester (as Cloderm® cream, 0.1%), research identified caproic acid (a C6 fatty acid) as an alternative esterifying agent offering distinct physicochemical advantages. The longer aliphatic chain of caproic acid conferred significantly greater lipophilicity (log P value approximately 5.8) compared to the pivalate ester. This enhanced lipid solubility promotes preferential partitioning into the stratum corneum, creating a depot effect that prolongs cutaneous residence time and sustains release of active clocortolone [4] [6].

Table 1: Key Structural Modifications in Clocortolone Caproate Development

Structural FeatureBiological RationaleImpact on Pharmacological Profile
9α-ChlorinationStabilizes 11β-hydroxyl group; enhances glucocorticoid receptor bindingIncreases anti-inflammatory potency and receptor affinity
6α-FluorinationHinders metabolism at C-6; increases lipid solubilityExtends half-life; enhances epidermal penetration
16α-MethylationBlocks 17α-ketone formation; reduces mineralocorticoid activityMinimizes electrolyte imbalance risk
C21-Caproate EsterIncreases lipophilicity; acts as prodrugEnhances stratum corneum penetration and retention; sustains local release

Synthetic pathways for clocortolone caproate typically involve the reaction of clocortolone free alcohol with caproic anhydride or hexanoyl chloride under controlled conditions. The esterification process requires precise control to maintain the critical stereochemistry at C-6, C-11, and C-16, which is essential for glucocorticoid activity. Post-synthetic purification ensures the elimination of potentially irritating short-chain fatty acid impurities [1] [6].

Classification Within Corticosteroid Pharmacotherapeutics

Clocortolone caproate occupies a distinct niche within the corticosteroid classification system based on its chemical structure, potency, and formulation science:

  • Chemical Classification: It belongs to the dihalogenated synthetic corticosteroid subclass, characterized by the presence of both fluorine and chlorine atoms. This dual halogenation differentiates it from monohalogenated corticosteroids (e.g., triamcinolone acetonide - fluorine only) and non-halogenated agents (e.g., hydrocortisone). The caproate ester places it among the C21-esters with extended aliphatic chains, contrasting with shorter-chain esters like acetate or aromatic esters like benzoate [4] [9].

  • Potency Classification: Based on standardized vasoconstrictor assays and clinical efficacy studies, clocortolone caproate is classified as a medium-potency (Group 4) corticosteroid. This positioning reflects its optimized balance between efficacy and safety:

  • Relative Potency: Approximately 2-4 times more potent than hydrocortisone butyrate but significantly less potent than super-high-potency agents like clobetasol propionate (Group 1).
  • Therapeutic Window: The structural configuration, particularly the C16-methyl group and C9-chlorination, provides anti-inflammatory efficacy comparable to some Group 3 steroids while exhibiting a lower propensity for skin atrophy and hypothalamic-pituitary-adrenal (HPA) axis suppression than higher-potency fluorinated steroids [4] [9] [10].
  • Mechanistic Differentiation: The dual halogenation at C-6 (F) and C-9 (Cl) creates a unique molecular signature among topical corticosteroids:
  • The C-9 chlorine enhances glucocorticoid receptor binding affinity and stabilizes the 11β-hydroxyl group crucial for biological activity.
  • The C-6 fluorine significantly reduces first-pass metabolism within the skin, prolonging local activity without requiring metabolic activation.
  • Together, these modifications facilitate potent induction of phospholipase A2 inhibitory proteins (lipocortins), suppressing arachidonic acid release and subsequent pro-inflammatory eicosanoid production (prostaglandins, leukotrienes). The caproate ester further modulates this activity by controlling the release rate of active clocortolone [2] [4] [9].
  • Formulation-Driven Classification: The caproate ester's high lipophilicity (logP ~5.8) enables formulation in oil-in-water emulsions without penetration enhancers that can disrupt the epidermal barrier. This contrasts with less lipophilic corticosteroids that often require potentially irritating solvents like propylene glycol or ethanol to achieve therapeutic epidermal concentrations. Consequently, clocortolone caproate formulations align with modern dermatological principles emphasizing barrier repair through vehicles containing occlusives (e.g., petrolatum) and emollients [4] [6].

Regulatory Approvals and Global Market Status

The regulatory trajectory and commercial status of clocortolone caproate reflect its specialized positioning as a derivative of an established corticosteroid:

  • FDA Regulatory Status:
  • Clocortolone caproate itself is not currently approved by the U.S. FDA as a standalone active pharmaceutical ingredient (API) in marketed drug products.
  • Its precursor, clocortolone pivalate (0.1% cream), received FDA approval in 1977 under the brand name Cloderm® for treating corticosteroid-responsive dermatoses. This approval established the clinical validity of the clocortolone nucleus [9] [10].
  • Clocortolone caproate is recognized in regulatory databases (CAS 4891-71-8) with DrugBank accession number DB14653, indicating its status as an investigational or pharmacopeial compound of interest but not a currently marketed drug substance in the United States [6].
  • Global Regulatory Landscape:
  • European Union: Listed in the European Chemicals Agency (ECHA) database (EC 225-513-9) and classified as a pharmacologically active substance. However, it lacks centralized marketing authorization (EMA approval) as of mid-2025 [6].
  • Other Jurisdictions: Approved for use in specific topical formulations in several countries including Mexico and select Latin American markets, often as part of compounded or locally developed dermatological preparations. Regulatory filings typically leverage existing safety data from clocortolone pivalate and structural similarity arguments [8].
  • Manufacturing and Supply Chain:
  • Specialized chemical suppliers like Toronto Research Chemicals (TRC) offer clocortolone caproate (Cat # C583815) for research use, indicating GMP-compatible synthesis capabilities. Current pricing ranges approximately $500-$1000 per gram for research quantities, reflecting complex synthesis requiring stereochemical control [1].
  • Patent landscape analysis shows no active composition-of-matter patents covering clocortolone caproate, as the core clocortolone patents expired decades ago. However, formulation patents protecting specific cream, ointment, or liposomal delivery systems may exist in certain territories [3] [9].
  • Market Position and Therapeutic Role:
  • As a derivative of an established mid-potency corticosteroid, clocortolone caproate competes in a crowded market segment. Its commercial potential likely resides in specialized formulations targeting specific patient needs:
  • Patients with barrier-impaired skin (e.g., atopic dermatitis) benefiting from its vehicle compatibility with barrier-repairing excipients.
  • Cases requiring sustained drug exposure without occlusive dressing.
  • Compounded preparations where ester lipophilicity must be precisely matched to the base.
  • Clinical differentiation focuses on its unique molecular signature (C9-Cl, C6-F, C16-CH₃, C21-caproate) rather than breakthrough efficacy claims. Market penetration remains limited compared to FDA-approved clocortolone pivalate and more recently introduced corticosteroids [4] [6] [9].

Table 2: Regulatory and Chemical Identifiers for Clocortolone Caproate

Identifier TypeIdentifier Code/Value
CAS Registry Number4891-71-8
IUPAC Name(6α,11β,16α)-9-Chloro-6-fluoro-11-hydroxy-16-methyl-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione
Molecular FormulaC₂₈H₃₈ClFO₅
Molecular Weight509.05 g/mol
UNII871M9PSU7T
DrugBank AccessionDB14653
ECHA EC Number225-513-9
InChI KeyMMTRTBFDFNRBQO-ANHDKODLSA-N
Canonical SMILESCCCCCC(=O)OCC@HC
Therapeutic CategoryMedium-potency (Group 4) Topical Corticosteroid

The development trajectory of clocortolone caproate exemplifies the strategic molecular optimization of corticosteroids through targeted esterification to enhance physicochemical properties and therapeutic utility. While not achieving the commercial prominence of its pivalate counterpart, it remains a chemically significant entity within the corticosteroid pharmacopeia [1] [3] [6].

Properties

CAS Number

4891-71-8

Product Name

Clocortolone Caproate

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate

Molecular Formula

C28H38ClFO5

Molecular Weight

509.0 g/mol

InChI

InChI=1S/C28H38ClFO5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(30)20-12-17(31)9-10-27(20,4)28(19,29)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28+/m1/s1

InChI Key

MMTRTBFDFNRBQO-ANHDKODLSA-N

SMILES

CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C

Synonyms

(6α,11β,16α)-9-Chloro-6-fluoro-11-hydroxy-16-methyl-21-[(1-oxohexyl)oxy]-pregna-1,4-diene-3,20-dione; 9-Chloro-6α-fluoro-11β,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione 21-Hexanoate

Canonical SMILES

CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C

Isomeric SMILES

CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.